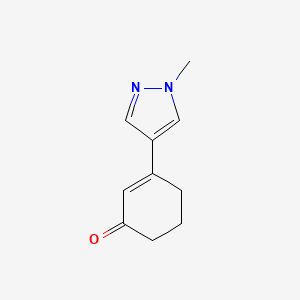

3-(1-Methyl-1H-pyrazol-4-yl)-cyclohex-2-enone

Katalognummer B8555620

Molekulargewicht: 176.21 g/mol

InChI-Schlüssel: XGXIUULTBIVRNV-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08003692B2

Procedure details

To a 50 mL round bottom flask containing a stir bar was added 0.152 g of 3-bromocyclohex-2-enone (0.868 mmol), 0.216 g of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.04 mmol), 5 mL of THF, 4.0 mL of an aqueous solution of 2.0 M KF solution, and 0.139 g of 5% Pd on activated charcoal (Degussa type E105 CA/W, 7.5 mol %). The reaction was stirred, placed under nitrogen, and heated to 60° C. in an oil bath overnight. The reaction was not complete by TLC so the temperature was raised to 80° C. and heated an additional 18 hours. The reaction was worked up by filtering the crude mixture through a celite plug and extraction with methylene chloride (2 times with 5 mL). The organic phases were combined, dried with sodium sulfate, filtered, and concentrated under reduced pressure. The mixture was passed through a Fisher Prep Sep SCX column eluting with 8 mL of CH2Cl2 followed by 5 mL of methanol/ammonia (7N). The fractions were not pure so purification was accomplished using flash chromatography on the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes). The product fractions were combined and concentrated to give a white powder (45 mg, 29%). 1H NMR (CDCl3, 300 MHz): δ 2.09 (quintet, J=6.3 Hz, 2H), 2.41-2.46 (m, 2H), 2.63 (t, J=6.3 Hz, 2H), 3.92 (s, 3H), 6.26 (t, J=2.4 Hz, 1H), 7.57 (s, 1H), 7.69 (s, 1H). 13C NMR (CDCl3, 75 MHz): δ 22.5, 27.9, 37.4, 39.4, 121.5, 128.6, 137.6, 151.9, 199.3. LCMS (ESI): mass calcd for (C10H12N2O) m/z 176.09; measured [M+H]+: m/z 177.08.

Quantity

0.216 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

4 mL

Type

reactant

Reaction Step One

Name

Yield

29%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[CH3:9][N:10]1[CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH:12]=[N:11]1.[F-].[K+]>[Pd].C1COCC1>[CH3:9][N:10]1[CH:14]=[C:13]([C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=2)[CH:12]=[N:11]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.152 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(CCC1)=O

|

|

Name

|

|

|

Quantity

|

0.216 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

|

|

Quantity

|

0.139 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a 50 mL round bottom flask containing a stir bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was raised to 80° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated an additional 18 hours

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtering the crude mixture

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

through a celite plug and extraction with methylene chloride (2 times with 5 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 8 mL of CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fractions were not pure so purification

|

WASH

|

Type

|

WASH

|

|

Details

|

on the Biotage system utilizing gradient elution (0% to 80% ethyl acetate/hexanes)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1N=CC(=C1)C1=CC(CCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 45 mg | |

| YIELD: PERCENTYIELD | 29% | |

| YIELD: CALCULATEDPERCENTYIELD | 29.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |